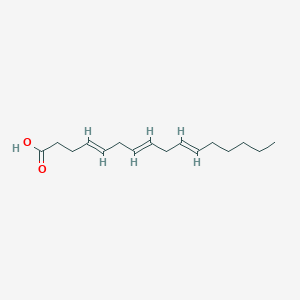
4,7,10-Hexadecatrienoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7,10-Hexadecatrienoic acid, also known as 16:3n-3, is a polyunsaturated fatty acid (PUFA) that belongs to the omega-3 family. It is a long-chain fatty acid with 16 carbon atoms and three double bonds located at positions 4, 7, and 10 from the methyl end of the molecule. 16:3n-3 is found in various marine sources, including fish, algae, and krill oil. In recent years, this fatty acid has gained attention due to its potential health benefits and its role in various biological processes.
Scientific Research Applications
Role in Plant Tissue Composition
4,7,10-Hexadecatrienoic acid plays a significant role in the composition of photosynthetic tissues in plants. It is a marker for the existence of the plastidial pathway in plants, influencing the overall fatty acid composition in a wide range of plant species. This aspect is crucial for understanding the evolutionary classification of Cormophytes, particularly Angiosperms, and offers insights from an environmental and chemotaxonomic perspective (Mongrand et al., 1998).
Involvement in Lipoxygenase Pathway
The metabolism of 4,7,10-Hexadecatrienoic acid (16:3) in plants through the lipoxygenase pathway is of interest. This study investigates the oxygenation of 16:3 by different plant lipoxygenases and the occurrence of oxygenated derivatives in plant seedlings, revealing a complexity in plant fatty acid metabolism (Osipova et al., 2010).
Analysis in Food Supplements
4,7,10-Hexadecatrienoic acid is found in marine-based food supplements like fish oil or algae extracts. Its presence and concentration in these supplements have implications for chemoresistance, especially in cancer patients. Accurate analysis of this fatty acid in food supplements is vital for understanding its effects on chemotherapy resistance (Schlotterbeck et al., 2018).
Chromatographic Separation Techniques
Studies on the purification of polyunsaturated fatty acids, including 4,7,10-Hexadecatrienoic acid, using counter-current chromatography (CCC) provide insights into the preparative-scale purification of such compounds. This research contributes to the field of chromatographic separation techniques and their applications in fatty acid analysis (Bousquet & Goffic, 1995).
Inhibition of Slow Reacting Substance Synthesis
The effect of compounds like 4,7,10-Hexadecatrienoic acid on the synthesis of slow-reacting substances in rat basophilic leukemia (RBL-1) cells is an area of research. Such studies contribute to our understanding of inflammatory processes and the potential role of these fatty acids in biological functions (Jakschik et al., 1981).
properties
CAS RN |
10404-91-8 |
|---|---|
Product Name |
4,7,10-Hexadecatrienoic acid |
Molecular Formula |
C16H26O2 |
Molecular Weight |
250.38 g/mol |
IUPAC Name |
(4E,7E,10E)-hexadeca-4,7,10-trienoic acid |
InChI |
InChI=1S/C16H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h6-7,9-10,12-13H,2-5,8,11,14-15H2,1H3,(H,17,18)/b7-6+,10-9+,13-12+ |
InChI Key |
SBIXFICRPNNLIR-YHTMAJSVSA-N |
Isomeric SMILES |
CCCCC/C=C/C/C=C/C/C=C/CCC(=O)O |
SMILES |
CCCCCC=CCC=CCC=CCCC(=O)O |
Canonical SMILES |
CCCCCC=CCC=CCC=CCCC(=O)O |
synonyms |
4,7,10-hexadecatrienoic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(4-{[3-(4-Fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B227455.png)
![7-Methoxybicyclo[2.2.1]hept-2-ene](/img/structure/B227457.png)
![2-{2-[5-(2-methoxyanilino)-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B227458.png)
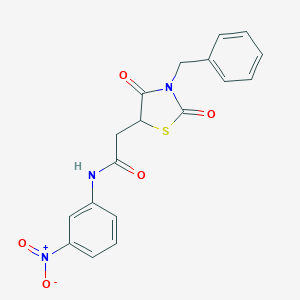

![3-[2-(4-Aminophenyl)-2-oxoethyl]-5-(4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B227478.png)
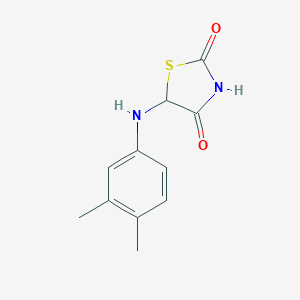
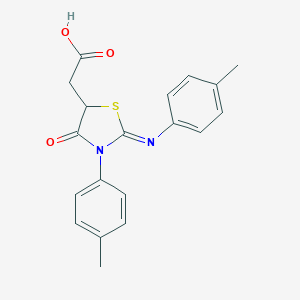
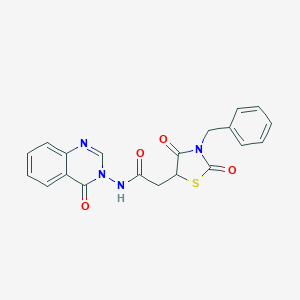
![3-Isobutyl-5-[3-(trifluoromethyl)anilino]-1,3-thiazolidine-2,4-dione](/img/structure/B227508.png)


